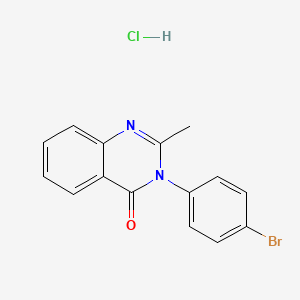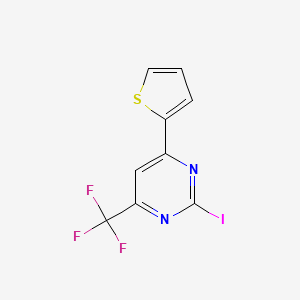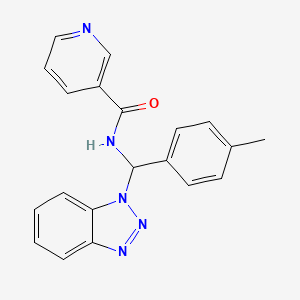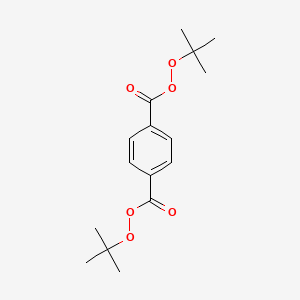
Di-tert-butyl benzene-1,4-dicarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl benzene-1,4-dicarboperoxoate is an organic compound characterized by the presence of two tert-butyl groups attached to a benzene ring, with two carboperoxoate groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl benzene-1,4-dicarboperoxoate typically involves the reaction of 1,4-di-tert-butylbenzene with peroxy acids or peroxides under controlled conditions. One common method includes the use of di-tert-butyl peroxide as a starting material, which undergoes a series of reactions to introduce the carboperoxoate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl benzene-1,4-dicarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the cleavage of the carboperoxoate groups, resulting in simpler compounds.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
Di-tert-butyl benzene-1,4-dicarboperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a radical initiator in polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which di-tert-butyl benzene-1,4-dicarboperoxoate exerts its effects involves the generation of free radicals through the homolytic cleavage of the O-O bond in the carboperoxoate groups. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di-tert-butylbenzene: A precursor in the synthesis of di-tert-butyl benzene-1,4-dicarboperoxoate.
Di-tert-butyl peroxide: A related compound used as a radical initiator.
2,5-Di-tert-butyl-1,4-benzoquinone: Another tert-butyl-substituted benzene derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both tert-butyl and carboperoxoate groups, which confer distinct chemical reactivity and potential applications. Its ability to generate free radicals makes it valuable in various chemical processes, particularly in polymerization and oxidation reactions.
Propiedades
Número CAS |
21578-94-9 |
|---|---|
Fórmula molecular |
C16H22O6 |
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
ditert-butyl benzene-1,4-dicarboperoxoate |
InChI |
InChI=1S/C16H22O6/c1-15(2,3)21-19-13(17)11-7-9-12(10-8-11)14(18)20-22-16(4,5)6/h7-10H,1-6H3 |
Clave InChI |
MEBDAPKZBGYVCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)C1=CC=C(C=C1)C(=O)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)

![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)


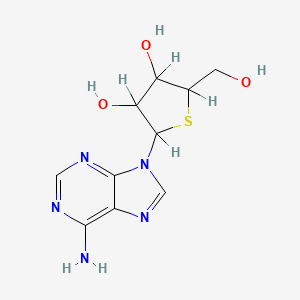
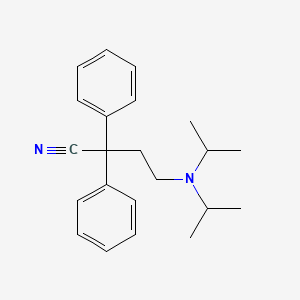
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)
